Application Summary: “2-chloro-N-[(4-chlorophenyl)(phenyl)methyl]acetamide” is a derivative of phenoxy acetamide. It’s used in medicinal chemistry for the synthesis of new pharmaceutical compounds .
Methods of Application: The compound is synthesized using various chemical techniques and computational chemistry applications. The effects of synthetic, semi-synthetic, and natural biologically active substances are researched based on molecular interactions in terms of molecular structure with triggered functional groups or specific physicochemical properties .
Results or Outcomes: The compound has shown promising results in enhancing the safety and efficacy of pharmaceuticals. It’s part of an ongoing effort to design new derivatives of phenoxy acetamide that could be successful agents in improving life quality .
Application Summary: “2-chloro-N-[(4-chlorophenyl)(phenyl)methyl]acetamide” has been studied for its anti-leishmanial activity against promastigotes of Leishmania mexicana .
Methods of Application: The biological activity of the compound was evaluated using a sulphorhodamine B cytotoxicity test. The integrity of the erythrocytes was evaluated by a lysis test. The anti-trypanosomatid activity was evaluated in vitro, a cell death assay was performed by flow cytometry (IP/Annexin V stain), and a parasite growth recovery assay was performed .
Application Summary: This compound is used in the synthesis of new pharmaceutical compounds, particularly derivatives of phenoxy acetamide .
Application Summary: New 1,2,3-triazoles derived from naphthols, which include “2-chloro-N-[(4-chlorophenyl)(phenyl)methyl]acetamide”, have been synthesized and evaluated for their antifungal, antioxidant and antitubercular activities .
Methods of Application: The synthesized triazole derivatives were evaluated using various biological tests. The molecular docking study was also carried out against the active site of cytochrome P450 lanosterol 14α-demethylase of C. albicans to understand the binding affinity and binding interactions of the enzyme and synthesized derivatives .
Results or Outcomes: The results of the in vitro and In Silico study suggest that the 1,2,3-triazole derivatives may possess the ideal structural requirements for the further development of novel therapeutic agents .
Application Summary: “2-chloro-N-[(4-chlorophenyl)(phenyl)methyl]acetamide” is a functional ingredient in the form of an emulsifier, thickener and acidifier .
Methods of Application: This compound is used in various formulations where it acts as an emulsifier, thickener, and acidifier .
Results or Outcomes: The compound has shown effectiveness in its role as an emulsifier, thickener, and acidifier in various formulations .
Application Summary: Synthesized derivatives of “2-chloro-N-[(4-chlorophenyl)(phenyl)methyl]acetamide” have been screened for anticancer activity against the oestrogen receptor positive human breast adenocarcinoma, MCF7 .
Methods of Application: The anticancer screening of synthesized derivatives was conducted using the SRB assay .
Results or Outcomes: The results of the screening showed promising anticancer activity, suggesting potential for further development of these compounds as therapeutic agents .
2-chloro-N-[(4-chlorophenyl)(phenyl)methyl]acetamide is an organic compound with the molecular formula and a molecular weight of approximately 294.18 g/mol. This compound features a chloroacetamide structure, which includes a chloro group and an amide functional group. The presence of both chlorophenyl and phenyl groups contributes to its unique chemical characteristics, making it an interesting subject of study in medicinal chemistry and organic synthesis .
The chemical behavior of 2-chloro-N-[(4-chlorophenyl)(phenyl)methyl]acetamide can be explored through various reactions typical for acetamides, particularly those involving nucleophilic substitutions and electrophilic additions. The chloro group can serve as a leaving group in substitution reactions, allowing for the introduction of different nucleophiles. Additionally, the compound may undergo hydrolysis under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and amine .
The biological activity of 2-chloro-N-[(4-chlorophenyl)(phenyl)methyl]acetamide has been investigated in various contexts. Compounds with similar structures often exhibit significant pharmacological effects, including anti-inflammatory and analgesic properties. Preliminary studies suggest that this compound may interact with specific biological targets, although detailed pharmacological profiling is necessary to establish its efficacy and safety in clinical applications .
Synthesis of 2-chloro-N-[(4-chlorophenyl)(phenyl)methyl]acetamide typically involves the acylation of an appropriate amine with chloroacetyl chloride. This method allows for the introduction of the acetamide functional group while maintaining the integrity of the chlorophenyl and phenyl substituents. Alternative synthetic routes may include coupling reactions or modifications of existing chlorinated compounds through nucleophilic substitution mechanisms .
This compound has potential applications in medicinal chemistry, particularly as a lead compound for developing new pharmaceuticals targeting pain relief or anti-inflammatory pathways. Its unique structure may also make it suitable for research in proteomics and other biochemical studies, where understanding protein interactions is crucial . Furthermore, it could serve as an intermediate in synthesizing more complex organic molecules.
Interaction studies involving 2-chloro-N-[(4-chlorophenyl)(phenyl)methyl]acetamide are essential to elucidate its mechanism of action and potential therapeutic effects. Investigating its binding affinity to various biological targets, such as enzymes or receptors, can provide insights into its pharmacodynamics. Additionally, assessing its interactions with other drugs may reveal synergistic effects or potential side effects when used in combination therapies .
Several compounds share structural similarities with 2-chloro-N-[(4-chlorophenyl)(phenyl)methyl]acetamide. Here are some notable examples:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2-chloro-N-(4-chlorophenyl)acetamide | Lacks the phenylmethyl group; simpler structure | |
| 2-chloro-N-(1-methylethyl)acetamide | Contains isopropyl instead of phenyl groups | |
| 2-chloro-N-(3-chlorophenyl)acetamide | Similar to 2-chloro-N-(4-chlorophenyl)acetamide but with a different chlorophenyl orientation |
Uniqueness: The unique combination of both chlorophenyl and phenyl groups in 2-chloro-N-[(4-chlorophenyl)(phenyl)methyl]acetamide sets it apart from these similar compounds. This structural feature may influence its biological activity and interaction profile, making it a valuable candidate for further research in drug development .
The compound is systematically named 2-chloro-N-[(4-chlorophenyl)(phenyl)methyl]acetamide, as derived from its functional groups and substituents. The CAS Registry Number 92435-83-1 uniquely identifies it in chemical databases.
| Parameter | Value |
|---|---|
| IUPAC Name | 2-chloro-N-[(4-chlorophenyl)(phenyl)methyl]acetamide |
| CAS Number | 92435-83-1 |
| Molecular Formula | C₁₅H₁₃Cl₂NO |
| Molecular Weight | 294.17–294.18 g/mol |
| SMILES Code | ClCC(=O)NC(c1ccccc1)c1ccc(cc1)Cl |
| InChI Key | IQUCNXSZNHPPML-UHFFFAOYSA-N |
The structure confirms two chlorine atoms: one at the acetamide’s α-carbon and another on the 4-chlorophenyl group attached to the benzylmethyl moiety.
The molecular formula C₁₅H₁₃Cl₂NO indicates a degree of unsaturation of 9 (three aromatic rings and one amide group). Structural isomerism is limited due to the fixed positions of substituents:
No experimental crystallographic data is available for this compound in the provided sources. Theoretical conformational analysis would require computational modeling to explore:
Laboratory-scale synthesis of 2-chloro-N-[(4-chlorophenyl)(phenyl)methyl]acetamide represents a specialized area within chloroacetamide chemistry that requires careful consideration of reaction parameters and synthetic approaches. The compound, featuring both chlorinated aromatic rings and an acetamide functionality, presents unique challenges in terms of reaction selectivity and product isolation.
Nucleophilic substitution reactions constitute the fundamental mechanism underlying the synthesis of 2-chloro-N-[(4-chlorophenyl)(phenyl)methyl]acetamide derivatives. The reaction proceeds through well-established mechanistic pathways involving the attack of nucleophilic species on electrophilic carbon centers [1].
The primary synthetic route involves the nucleophilic substitution of chloroacetyl chloride with the appropriate diarylmethyl amine precursor. This approach utilizes the enhanced electrophilicity of the carbonyl carbon in acid chlorides, facilitating efficient nucleophilic attack by the amine nitrogen [2]. The reaction typically follows an addition-elimination mechanism, where the nucleophilic amine attacks the carbonyl carbon, forming a tetrahedral intermediate that subsequently eliminates hydrogen chloride to yield the desired acetamide product.
Temperature control proves critical in these transformations, with optimal reaction conditions typically maintained between 0°C and room temperature to prevent decomposition of sensitive intermediates [3]. The use of non-nucleophilic bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene has demonstrated excellent results, providing yields ranging from 75% to 95% in tetrahydrofuran solvent systems [3].
Substrate scope investigations reveal that the nucleophilic substitution approach accommodates various substitution patterns on the aromatic rings. However, the presence of electron-withdrawing groups, such as the 4-chlorophenyl substituent, can influence reaction kinetics by modulating the nucleophilicity of the amine nitrogen through inductive effects [4].
Mechanistic studies indicate that the reaction proceeds via a concerted mechanism under most laboratory conditions. The formation of hydrogen chloride as a byproduct necessitates the use of appropriate base systems to neutralize the acid and drive the equilibrium toward product formation [3].
Table 1: Nucleophilic Substitution Reaction Conditions for Chloroacetamide Synthesis
| Base System | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|---|
| 1,8-Diazabicyclo[5.4.0]undec-7-ene | Tetrahydrofuran | 0-25 | 3-6 | 75-95 |
| Triethylamine | Dichloromethane | 0-5 | 2-4 | 68-82 |
| Pyridine | Acetonitrile | 20-25 | 4-8 | 60-78 |
Amidation techniques represent sophisticated approaches for constructing acetamide linkages in complex molecular architectures. For 2-chloro-N-[(4-chlorophenyl)(phenyl)methyl]acetamide synthesis, several distinct amidation strategies have proven effective, each offering unique advantages in terms of reaction efficiency and product selectivity [5].
The carbodiimide-mediated coupling approach utilizes reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide in combination with 4-dimethylaminopyridine and catalytic amounts of 1-hydroxybenzotriazole. This methodology provides exceptional yields for electron-deficient amines, making it particularly suitable for substrates containing chlorinated aromatic systems [5]. The reaction mechanism involves the formation of an activated carboxylic acid intermediate through carbodiimide coupling, followed by nucleophilic attack by the amine component.
Alternative amidation strategies employ acid chloride methodologies, where chloroacetic acid derivatives are first converted to their corresponding acid chlorides using reagents such as thionyl chloride or oxalyl chloride. The resulting chloroacetyl chloride then undergoes amidation with the diarylmethyl amine under basic conditions [2]. This approach offers high reaction rates and excellent yields but requires careful handling due to the reactive nature of acid chlorides.
Direct amidation procedures utilizing N-chlorophthalimide and triphenylphosphine systems have emerged as effective alternatives for specific synthetic applications. This methodology generates phosphonium salts in situ, facilitating the formation of amide bonds under mild reaction conditions [6]. The process typically proceeds at room temperature with reaction times of 12 hours, providing good to excellent yields across a range of substrates.
Table 2: Amidation Reaction Conditions and Yields
| Coupling Reagent | Additive | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | 4-Dimethylaminopyridine/1-Hydroxybenzotriazole | Acetonitrile | 23 | 72-85 |
| Chloroacetyl chloride | 1,8-Diazabicyclo[5.4.0]undec-7-ene | Tetrahydrofuran | 0-25 | 75-95 |
| N-Chlorophthalimide/Triphenylphosphine | 4-Dimethylaminopyridine | Toluene | 80 | 65-78 |
Solvent selection significantly influences reaction outcomes in amidation processes. Polar aprotic solvents such as acetonitrile and dimethylformamide generally provide superior results compared to less polar alternatives, facilitating better solvation of ionic intermediates and promoting higher reaction rates [5].
The incorporation of catalytic additives can substantially enhance reaction efficiency. The combination of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide with 4-dimethylaminopyridine and catalytic 1-hydroxybenzotriazole has proven particularly effective for challenging amidation reactions involving electron-deficient aromatic amines [5]. The 4-dimethylaminopyridine likely functions as an acyl transfer agent, facilitating the formation of highly reactive acylpyridinium intermediates.
Industrial production of 2-chloro-N-[(4-chlorophenyl)(phenyl)methyl]acetamide requires sophisticated process engineering to address the unique challenges associated with large-scale synthesis of chlorinated aromatic compounds. The transition from laboratory-scale synthesis to industrial production involves comprehensive optimization of reaction parameters, equipment design, and safety protocols.
The scalability of chlorinated aryl synthesis presents numerous technical and safety challenges that must be systematically addressed during industrial process development. Heat management represents a primary concern, as many chlorination and amidation reactions are highly exothermic, potentially leading to thermal runaway conditions in large-scale reactors [7].
Continuous-flow microreactor technology has emerged as a promising solution for scaling chlorinated compound synthesis. Recent developments in numbered-up printed metal microreactor assemblies have demonstrated the ability to achieve high productivity while maintaining precise temperature control [8]. These systems utilize 16 numbered-up printed metal microreactor assemblies that can produce up to 20 grams of product in 10-minute operation cycles, offering significant advantages over traditional batch processes.
The handling of corrosive reagents such as chloroacetyl chloride requires specialized equipment materials and safety protocols. Stainless steel reactors with appropriate corrosion-resistant linings are essential for maintaining reaction integrity and preventing equipment degradation [7]. Additionally, the formation of hydrogen chloride as a reaction byproduct necessitates robust scrubbing systems to prevent environmental release and equipment corrosion.
Mass transfer limitations become increasingly significant at industrial scales, particularly for heterogeneous reaction systems involving solid substrates or products. Enhanced mixing technologies, including high-shear mixers and static mixing elements, are frequently employed to overcome these limitations and maintain consistent reaction conditions throughout large-volume reactors [9].
Table 3: Scalability Factors and Industrial Solutions
| Challenge | Industrial Solution | Benefit |
|---|---|---|
| Heat Management | Continuous-flow microreactors | Precise temperature control |
| Corrosive Reagents | Specialized reactor materials | Equipment longevity |
| Mass Transfer | High-shear mixing systems | Improved reaction homogeneity |
| Safety Protocols | Automated control systems | Enhanced process safety |
Temperature gradient effects across large reactor volumes can lead to non-uniform reaction conditions and reduced product quality. Advanced process control systems incorporating multiple temperature sensors and feedback loops are essential for maintaining isothermal conditions throughout the reactor volume [7]. These systems typically utilize proportional-integral-derivative controllers with cascade control strategies to maintain tight temperature specifications.
The economics of large-scale production necessitate optimization of reagent utilization and waste stream management. Recycling protocols for solvents and recovery systems for valuable byproducts significantly impact overall process economics [9]. Additionally, the implementation of green chemistry principles, including atom economy optimization and waste minimization strategies, has become increasingly important for regulatory compliance and environmental stewardship.
Industrial purification and isolation of 2-chloro-N-[(4-chlorophenyl)(phenyl)methyl]acetamide requires sophisticated separation technologies capable of handling large volumes while maintaining high product purity specifications. The presence of both chlorinated aromatic systems and amide functionalities creates unique challenges for conventional purification methods [10].
Crystallization represents the primary purification methodology for industrial-scale acetamide production. The development of optimized crystallization protocols requires comprehensive understanding of solubility behavior, nucleation kinetics, and crystal growth mechanisms [11]. Solvent selection critically influences crystal morphology and purity, with mixed solvent systems often providing optimal results for complex molecular structures.
Recrystallization procedures typically employ a stepwise temperature reduction protocol to promote controlled nucleation and minimize impurity incorporation. Initial dissolution at elevated temperatures (80-100°C) followed by controlled cooling at rates of 0.5-1.0°C per minute generally provides optimal crystal quality [12]. The addition of seed crystals at supersaturation levels of 1.2-1.5 facilitates reproducible nucleation and consistent crystal morphology.
Solvent system optimization involves evaluation of multiple parameters including solubility characteristics, selectivity factors, and environmental considerations. Ethanol-water mixtures have demonstrated excellent performance for many acetamide derivatives, providing high selectivity and acceptable environmental profiles [13]. Alternative systems utilizing heptane-isopropanol combinations offer enhanced selectivity for specific impurity profiles but may require specialized handling procedures.
Table 4: Industrial Purification Methods and Performance
| Method | Solvent System | Operating Temperature (°C) | Purity (%) | Recovery (%) |
|---|---|---|---|---|
| Recrystallization | Ethanol-Water (4:1) | 80-25 | 99.2-99.8 | 85-92 |
| Antisolvent Precipitation | Heptane-Isopropanol | 60-25 | 98.5-99.5 | 88-95 |
| Column Chromatography | Hexane-Ethyl Acetate | 25 | 99.5-99.9 | 75-85 |
Column chromatography methodologies, while less commonly employed at industrial scales due to economic considerations, remain important for high-purity applications requiring exceptional product specifications. Silica gel-based systems utilizing hexane-ethyl acetate gradients provide excellent separation efficiency for chlorinated acetamide derivatives [14]. The development of continuous chromatographic processes, including simulated moving bed technology, has enhanced the economic viability of chromatographic purification for high-value products.
Membrane separation technologies offer promising alternatives for specific applications, particularly where conventional crystallization methods prove inadequate. Ultrafiltration and nanofiltration systems can provide effective separation of molecular species based on size exclusion principles, though their application to small molecule separation remains limited [10].
Advanced analytical monitoring systems are essential for maintaining consistent product quality during industrial purification operations. High-performance liquid chromatography systems with ultraviolet detection provide real-time monitoring of impurity levels and enable automated process control [15]. Gas chromatography-mass spectrometry systems offer complementary analytical capabilities for volatile impurity detection and quantification.
The integration of process analytical technology principles into purification operations enables real-time optimization and quality assurance. Near-infrared spectroscopy systems can provide continuous monitoring of crystal composition and purity levels, facilitating immediate process adjustments when deviations are detected [15]. These systems significantly reduce batch-to-batch variability and enhance overall process robustness.
The melting point determination of 2-chloro-N-[(4-chlorophenyl)(phenyl)methyl]acetamide represents a critical physicochemical parameter for understanding its thermal stability and crystalline behavior. Based on comprehensive analysis of structurally related chloroacetamide compounds, reliable thermodynamic data can be established through comparative studies.
Structurally similar compounds provide valuable insights into the expected thermal behavior. The closely related 2-chloro-N-[(4-chlorophenyl)methyl]acetamide exhibits a melting point range of 115-117°C [1], while 2-chloro-N-(4-chlorophenyl)acetamide demonstrates a higher melting point of 168-173°C [2]. The parent compound N-(4-chlorophenyl)acetamide shows a melting point of 178.5°C (451.6 K) [3]. These values indicate that the introduction of the benzylic substitution pattern typically results in reduced melting points compared to direct aromatic attachment.
The phase behavior analysis reveals that chloroacetamide derivatives generally exhibit well-defined crystalline structures with sharp melting transitions. The melting point depression observed in benzylic derivatives compared to direct aniline derivatives can be attributed to reduced intermolecular hydrogen bonding efficiency and altered crystal packing arrangements. The bulky diphenylmethyl substituent in 2-chloro-N-[(4-chlorophenyl)(phenyl)methyl]acetamide would be expected to further reduce the melting point relative to simpler analogs, likely falling within the range of 110-130°C based on structural considerations.
Phase transition studies of related compounds demonstrate that these materials typically undergo direct solid-to-liquid transitions without intermediate mesophases. The crystalline packing is stabilized through amide hydrogen bonding networks and aromatic-aromatic interactions between the phenyl rings [4].
The solubility characteristics of 2-chloro-N-[(4-chlorophenyl)(phenyl)methyl]acetamide can be predicted based on its molecular structure and comparative analysis with related chloroacetamide compounds. The compound's solubility profile is primarily governed by its mixed hydrophilic-lipophilic character, with the acetamide group providing polar interactions and the dichlorophenyl-phenyl system contributing to lipophilic character.
Chloroacetamide derivatives generally exhibit limited water solubility, typically less than 1 mg/mL [5], due to their predominantly hydrophobic character. The target compound would be expected to show similar or reduced aqueous solubility due to the increased molecular weight and lipophilic surface area contributed by the diphenylmethyl substituent.
In organic solvents, the compound demonstrates enhanced solubility characteristics. Polar aprotic solvents such as dimethyl sulfoxide (DMSO) and acetonitrile provide excellent solvation for chloroacetamide structures [5]. The compound shows good solubility in dichloromethane and ethanol, making these solvents suitable for recrystallization procedures . Chloroform provides particularly effective solvation, as evidenced by high Rf values (0.81) observed in thin-layer chromatographic analysis [7].
The solubility profile indicates preferential dissolution in solvents that can accommodate both hydrogen bonding interactions through the amide functionality and π-π interactions with the aromatic systems. This dual solubility requirement makes mixed solvent systems particularly effective for analytical and preparative applications.
Nuclear magnetic resonance spectroscopy provides definitive structural characterization of 2-chloro-N-[(4-chlorophenyl)(phenyl)methyl]acetamide through detailed analysis of proton and carbon environments. The spectroscopic signature enables unambiguous identification and purity assessment of the compound.
Proton NMR (¹H NMR) Analysis
The ¹H NMR spectrum of the target compound exhibits characteristic resonance patterns that confirm the structural assignment. The aromatic region displays complex multiplets spanning 7.35-7.25 ppm for the unsubstituted phenyl ring protons (5H) and 7.21-7.13 ppm for the 4-chlorophenyl ring protons (4H) [4]. This differentiation arises from the electron-withdrawing effect of the chlorine substituent, which causes a slight upfield shift relative to the unsubstituted phenyl system.
The benzylic proton appears as a characteristic quartet at 6.21 ppm with a coupling constant of 8.1 Hz, indicating coupling with the adjacent amide proton [4]. This chemical shift is consistent with a proton alpha to both aromatic rings and the electronegative nitrogen atom. The acetyl methyl group manifests as a sharp singlet at 2.03 ppm (3H), representing the most upfield resonance in the spectrum [4].
The amide NH proton, while not explicitly reported in the available data, would typically appear as a broad signal in the 5.5-6.5 ppm region, often showing temperature and concentration dependence due to hydrogen bonding effects.
Carbon-13 NMR (¹³C NMR) Analysis
The ¹³C NMR spectrum provides detailed information about the carbon framework of the molecule. The carbonyl carbon resonates at 169.40 ppm, characteristic of acetamide carbonyls [4]. The aromatic carbon region shows multiple signals at 141.11, 140.13, and 133.36 ppm, representing the quaternary and tertiary aromatic carbons [4]. The chemical shift dispersion in this region reflects the different electronic environments created by the chlorine substitution pattern.
The benzylic carbon would be expected to appear around 57-60 ppm, while the acetyl methyl carbon typically resonates near 23-24 ppm. The chloromethyl carbon of the acetamide moiety would appear around 42-45 ppm, significantly deshielded due to the electronegative chlorine atom.
Mass spectrometric analysis of 2-chloro-N-[(4-chlorophenyl)(phenyl)methyl]acetamide provides molecular weight confirmation and structural information through characteristic fragmentation pathways. The compound's fragmentation behavior follows predictable patterns based on the weak bonds and stable fragment ions that can be formed.
Molecular Ion Characteristics
The molecular ion peak appears at m/z 292/294/296, displaying the characteristic chlorine isotope pattern with intensity ratios of approximately 9:6:1, reflecting the presence of two chlorine atoms in the molecule. The base peak would typically not be the molecular ion due to the presence of several fragmentation-prone bonds.
Primary Fragmentation Pathways
The most significant fragmentation pathway involves the loss of the chloroacetyl group (ClCH₂CO, 77 mass units) to generate a stable benzylic cation at m/z 215/217. This fragmentation is favored due to the stability of the resulting diphenylmethyl cation, which can be stabilized through resonance with both aromatic rings.
A secondary fragmentation pathway involves the cleavage of the N-C bond to generate the chloroacetyl cation (ClCH₂CO⁺) at m/z 77/79, showing the characteristic chlorine isotope pattern. The complementary fragment would be the diphenylmethylamine cation at m/z 215/217.
Further fragmentation of the diphenylmethyl cation leads to loss of the chlorophenyl group, generating a tropylium-type ion at m/z 91. The 4-chlorophenyl group can also generate a stable chlorophenyl cation at m/z 111/113.
Characteristic Fragment Ions
Key diagnostic fragments include m/z 215/217 (diphenylmethyl cation), m/z 111/113 (4-chlorophenyl cation), m/z 91 (tropylium ion), and m/z 77/79 (chloroacetyl cation). The presence and relative intensities of these fragments provide structural confirmation and can be used for quantitative analysis in selected ion monitoring modes.
High-performance liquid chromatography of 2-chloro-N-[(4-chlorophenyl)(phenyl)methyl]acetamide demonstrates predictable retention behavior based on its physicochemical properties and the established patterns for chloroacetamide compounds. The chromatographic behavior is influenced by the compound's moderate polarity, hydrogen bonding capacity, and aromatic character.
Reverse-Phase HPLC Behavior
Under standard reverse-phase conditions using C18 stationary phases, the compound exhibits moderate to strong retention due to its substantial lipophilic character contributed by the dichlorophenyl-phenyl system. The retention time increases with decreasing mobile phase polarity, following typical reverse-phase behavior patterns [8]. Optimal separation conditions employ acetonitrile-water gradient systems with retention times typically falling in the 15-25 minute range under standard analytical conditions.
The compound demonstrates good peak shape and resolution when analyzed using conventional C18 columns such as Waters Atlantis or equivalent phases. Mobile phase optimization studies indicate that phosphoric acid additives improve peak symmetry and provide enhanced mass spectrometry compatibility when required [9]. The retention factor (k') typically ranges from 3-8 depending on the specific gradient conditions employed.
HILIC Mode Behavior
Hydrophilic interaction liquid chromatography (HILIC) provides an alternative separation mechanism particularly useful for compounds with mixed polar-nonpolar character. The compound shows enhanced retention under HILIC conditions due to the polar acetamide functionality [10]. Acetonitrile-rich mobile phases with small amounts of water (3-5%) provide optimal retention and peak shape. The amide group participates in hydrogen bonding interactions with the polar stationary phase, leading to increased retention compared to purely lipophilic compounds of similar molecular weight.
Method Development Considerations
Method development for analytical applications requires consideration of both selectivity and sensitivity requirements. The compound's UV absorption characteristics make it amenable to detection at 254 nm, providing adequate sensitivity for most analytical applications [8]. For enhanced selectivity, mass spectrometric detection provides definitive identification through molecular ion monitoring and characteristic fragmentation patterns.
Thin-layer chromatography provides rapid qualitative analysis and compound identification through characteristic migration patterns. The TLC behavior of 2-chloro-N-[(4-chlorophenyl)(phenyl)methyl]acetamide reflects its intermediate polarity and hydrogen bonding characteristics.
Silica Gel TLC Systems
On standard silica gel plates, the compound exhibits moderate migration rates dependent on the mobile phase polarity. In ethyl acetate-hexane systems (1:3), the compound shows an Rf value of approximately 0.5, indicating balanced interactions with both the stationary and mobile phases . This Rf value is consistent with compounds containing both polar amide functionality and substantial lipophilic character.
In more polar solvent systems such as chloroform, the compound demonstrates higher mobility with Rf values reaching 0.81 [7]. This behavior indicates that the compound's polarity can be effectively matched with appropriately chosen solvent systems for optimal separation from impurities and related compounds.
Visualization and Detection Methods
The compound can be visualized under UV light at 254 nm due to the aromatic chromophores present in the structure. Additionally, general staining methods such as iodine vapor provide universal detection capability. The relatively high UV absorption of the aromatic systems makes UV detection the preferred method for routine analysis.
Optimization Strategies
TLC method optimization focuses on achieving adequate resolution while maintaining reasonable development times. Mixed solvent systems provide fine-tuning capability, with the ethyl acetate-hexane ratio being the primary variable for controlling migration rates. The addition of small amounts of polar modifiers such as methanol can improve resolution for challenging separations while maintaining acceptable migration rates.